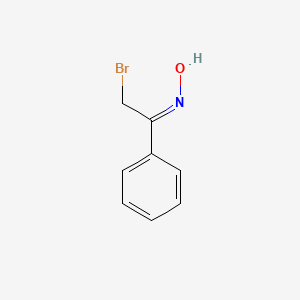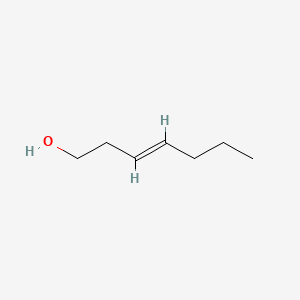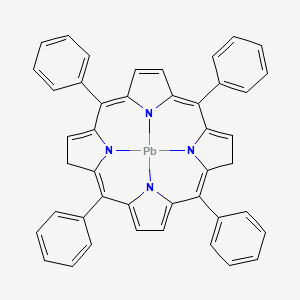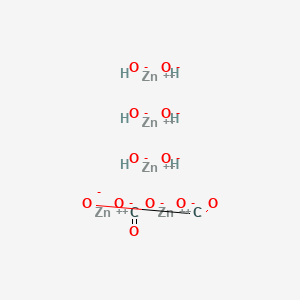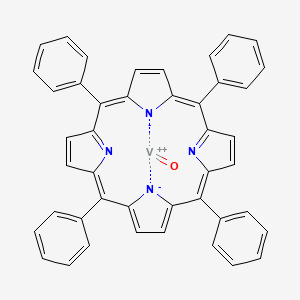
Fmoc-D-Asp(OtBu)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Fmoc-D-Asp(OtBu)-OH is synthesized from Fmoc-protected aspartic acid through a series of steps that include condensation with differentially substituted amidoximes, formation of 1,2,4-oxadiazole, and cleavage of the tert-butyl ester. This process produces various 3-substituted chiral 1,2,4-oxadiazole-containing Fmoc-β3- and -α-amino acids, which are valuable in combinatorial synthesis (Hamze et al., 2003).
Molecular Structure Analysis
The molecular structure of Fmoc-D-Asp(OtBu)-OH includes the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which shields the amino group during peptide synthesis. The aspartic acid side chain is protected by a tert-butyl ester (OtBu), preventing side reactions and aspartimide formation, a common issue in peptide synthesis.
Chemical Reactions and Properties
Fmoc-D-Asp(OtBu)-OH is involved in peptide synthesis, where it undergoes reactions typical for amino acid derivatives. The Fmoc group is removed under basic conditions without inducing epimerization at the chiral center, maintaining enantiomeric purity. The tert-butyl ester is cleaved under acidic conditions, revealing the aspartic acid side chain in the final peptide (Hamze et al., 2003).
Scientific Research Applications
“Fmoc-D-Asp(OtBu)-OH” is a derivative of the amino acid Aspartic acid . It’s used as a building block in peptide synthesis . Here’s a brief overview of its application in peptide synthesis:
- Scientific Field : Biochemistry, specifically Peptide Synthesis .
- Application Summary : “Fmoc-D-Asp(OtBu)-OH” is used in the synthesis of peptides, which are gaining considerable attention as potential drugs . The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings .
- Methods of Application : This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, but extensive washing with solvents is carried out between the synthetic steps . Hazardous solvents, mainly DMF, NMP, and CH2Cl2, are currently being used for the chemical reactions and also for the washings .
- Results or Outcomes : In many cases, green solvents do not impair the synthetic process and their adoption in current synthetic schemes will be translated into a smaller impact on the environment and on human health .
-
Scientific Field : Biotechnology
- Application Summary : In biotechnology, “Fmoc-D-Asp(OtBu)-OH” is used in the development of bioactive peptides .
- Methods of Application : It is used as a building block in the solid-phase synthesis of peptides with specific properties .
- Results or Outcomes : The synthesized peptides can be used in various biotechnological applications, including drug development .
-
Scientific Field : Pharmaceutical Research
- Application Summary : “Fmoc-D-Asp(OtBu)-OH” is used in pharmaceutical research for the development of peptide-based drugs .
- Methods of Application : It is used in the synthesis of peptides that have therapeutic potential .
- Results or Outcomes : The synthesized peptides can be used in drug discovery and development processes .
-
Scientific Field : Green Chemistry
- Application Summary : “Fmoc-D-Asp(OtBu)-OH” is used in the development of greener solvents in solid-phase peptide synthesis (SPPS) .
- Methods of Application : The synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Hazardous solvents, mainly DMF, NMP, and CH2Cl2, are currently being used for the chemical reactions and also for the washings .
- Results or Outcomes : The adoption of green solvents in current synthetic schemes will be translated into a smaller impact on the environment and on human health .
-
Scientific Field : Labware Production
- Application Summary : “Fmoc-D-Asp(OtBu)-OH” is used in the production of labware for peptide synthesis .
- Methods of Application : It is used as a building block in the production of labware used in peptide synthesis .
- Results or Outcomes : The produced labware can be used in various scientific research applications .
Safety And Hazards
properties
CAS RN |
12883-39-3 |
|---|---|
Product Name |
Fmoc-D-Asp(OtBu)-OH |
Molecular Formula |
C23H25NO6 |
Molecular Weight |
411.4477 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



